molecular formula C7H11N3O4S B2453189 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid CAS No. 1308951-64-5

2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid

Cat. No. B2453189
CAS RN: 1308951-64-5
M. Wt: 233.24
InChI Key: PDQYCGDANCOGDV-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1308951-64-5 . It has a molecular weight of 233.25 . The IUPAC name for this compound is N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]alanine . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for “2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is 1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This research highlighted their potential in treating conditions like arthritis, focusing on structure-activity relationships to identify potent COX-2 inhibitors (Penning et al., 1997).

Chemical Structure Analysis

Studies involved in the synthesis of similar compounds have emphasized the importance of regiospecific synthesis and the challenges in identifying the correct regioisomer. Single-crystal X-ray analysis was crucial in the unambiguous structure determination of these compounds, highlighting the extensive use of hydrogen bonding in their structures (Kumarasinghe et al., 2009).

Antagonism of CB1 Receptor

Research on the synthesis and screening of biaryl pyrazole sulfonamide derivatives has been conducted. This includes investigating the effects of replacing certain groups within these compounds and their impact on CB1 receptor antagonism, an area relevant for neurological research (Srivastava et al., 2008).

Carbonic Anhydrase Inhibitors

Compounds related to 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies offer insights into the potential medical applications of such compounds, particularly in treating conditions like glaucoma (Bülbül et al., 2008).

Antibacterial and Antimicrobial Activity

Research has also explored the synthesis of new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. This line of investigation provides a foundation for developing new antimicrobial treatments (Azab et al., 2013).

Safety and Hazards

The safety information for “2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety guidelines.

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQYCGDANCOGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid

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